3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione
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Overview
Description
3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione is an organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound contains a chlorophenyl group, a nitroethenyl group, and a pentane-2,4-dione moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with nitroethane to form the intermediate 1-(4-chlorophenyl)-2-nitroethene. This intermediate is then reacted with pentane-2,4-dione under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can also interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione: Known for its unique combination of functional groups.
3-[1-(4-Methylphenyl)-2-nitroethenyl]pentane-2,4-dione: Similar structure but with a methyl group instead of a chlorine atom.
3-[1-(4-Bromophenyl)-2-nitroethenyl]pentane-2,4-dione: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and may also influence its interaction with biological targets .
Properties
CAS No. |
649755-35-1 |
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Molecular Formula |
C13H12ClNO4 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethenyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H12ClNO4/c1-8(16)13(9(2)17)12(7-15(18)19)10-3-5-11(14)6-4-10/h3-7,13H,1-2H3 |
InChI Key |
ISUCMTJGLYMUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)C(=C[N+](=O)[O-])C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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